

# Spectroscopic Characterization & Chiral Discrimination of (R)-Norfenfluramine: A Technical Guide

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## Compound of Interest

Compound Name:	(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane
CAS No.:	37577-22-3
Cat. No.:	B1253822

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Compound: **(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane** Common Name: (R)-Norfenfluramine CAS Registry Number: 1886-26-6 (Racemic), 19036-73-8 (General Reference) Molecular Weight: 203.20 g/mol Molecular Formula:

[1][2]

## Executive Summary: The Structural Imperative

(R)-Norfenfluramine is the primary active metabolite of the anorectic drugs fenfluramine and benfluorex.[2] While the parent compounds were withdrawn from global markets due to valvular heart disease, the specific analysis of the (R)-enantiomer remains critical in forensic toxicology and pharmacological safety studies. The (R)-isomer exhibits potent agonism at the 5-HT<sub>2B</sub> receptor, the primary driver of drug-induced valvulopathy.[1][2]

This guide provides a rigorous spectroscopic framework for identifying and validating this compound. Unlike standard amphetamines, the presence of the trifluoromethyl (

) group on the meta-position of the phenyl ring introduces unique spectral signatures in <sup>1</sup>H NMR and mass spectrometry that allow for high-specificity detection.

## Nuclear Magnetic Resonance (NMR) Profiling[3]

NMR analysis of (R)-norfenfluramine requires a multi-nuclear approach. While

<sup>1</sup>H NMR confirms the carbon skeleton,

<sup>19</sup>F NMR provides a background-free confirmation of the fluorinated moiety, essential for distinguishing this compound from non-fluorinated amphetamine analogs.[1][2]

### H NMR: The Diastereotopic Challenge

In the (R)-enantiomer, the methylene protons (

) adjacent to the chiral center are diastereotopic. They are chemically non-equivalent due to the fixed stereocenter at C2, often appearing as a complex multiplet or distinct doublets of doublets rather than a simple doublet.[2]

Solvent:

(Chloroform-d) with TMS internal standard.

Position	Proton Count	Multiplicity	Chemical Shift (ppm)	Assignment Logic
Ar-H	4H	Multiplet	7.40 – 7.60	Aromatic ring protons. <sup>[1][2]</sup> Deshielded by .
CH	1H	Multiplet	3.15 – 3.25	Methine at chiral center (C2). <sup>[2]</sup>
CH	2H	DD / Multiplet	2.65 – 2.80	Benzylic protons. <sup>[1][2]</sup> Diastereotopic splitting.
NH	2H	Broad Singlet	1.30 – 1.60	Amine protons (exchangeable with ). <sup>[2]</sup>
CH	3H	Doublet	1.10 – 1.15	Terminal methyl group ( Hz). <sup>[2]</sup>

## F NMR: The Definitive Fingerprint

The trifluoromethyl group is highly isolated electronically, providing a clean singlet. This is the most robust method for quantification in complex mixtures as biological matrices rarely contain endogenous fluorine.

- Shift:

-62.8 to -63.0 ppm (referenced to

).<sup>[1][2]</sup>

- Multiplicity: Singlet (nominally), though high-resolution scans may show small coupling to aromatic protons.[1][2]

## C NMR & J-Coupling

The

group causes significant splitting of the aromatic carbons due to Carbon-Fluorine coupling ( ).[2]

- Carbon: Quartet ( ppm, Hz).[2]
- Ipso Carbon (C3): Quartet ( ppm, Hz).[2]

## Mass Spectrometry (MS): Fragmentation Logic[4][5]

In Electron Ionization (EI) MS, (R)-norfenfluramine follows the classic fragmentation pathway of -methylated amines (amphetamines), but with a diagnostic "fluorinated benzyl" shift.[1][2]

## The Alpha-Cleavage Rule

The dominant fragmentation mechanism is the rupture of the bond between the benzylic carbon and the amine-bearing carbon (alpha-cleavage).[1] This generates a resonance-stabilized iminium ion.[2]

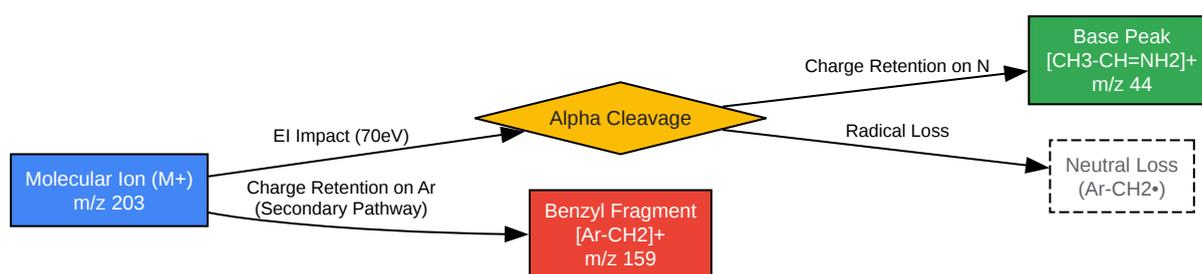
- Base Peak (m/z 44):  
. This is the standard base peak for all amphetamine-class drugs.[1][2] It confirms the aliphatic side chain structure but not the aromatic substitution.

## Diagnostic Aromatic Fragments

To distinguish Norfenfluramine from Amphetamine, one must look for the benzyl cation retained after the loss of the amine fragment.

- m/z 159: 3-Trifluoromethylbenzyl cation ( ).<sup>[1]</sup><sup>[2]</sup> This confirms the presence of the group on the ring.

## Fragmentation Pathway Visualization



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Figure 1: Electron Ionization (EI) fragmentation pathway.<sup>[2]</sup> The m/z 44 peak dominates, while m/z 159 provides structural specificity.<sup>[1]</sup>

## Chiral Discrimination: Separating (R) from (S)

Spectroscopy (NMR/MS) alone cannot distinguish the (R) enantiomer from the (S) enantiomer in an achiral environment. To validate the "R" designation, Chiral HPLC is required.<sup>[1]</sup>

## Chiral Stationary Phases (CSP)

Polysaccharide-based columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are the industry standard for separating amphetamine enantiomers.<sup>[1]</sup><sup>[2]</sup>

- Column: Chiralcel OD-R or OD-H.<sup>[1]</sup><sup>[2]</sup>
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).<sup>[2]</sup> The amine modifier is crucial to prevent peak tailing of the basic nitrogen.

## Derivatization Strategy (Optional but Recommended)

Direct analysis can be difficult due to weak UV absorption.[2] Derivatization with (S)-(-)-N-(Trifluoroacetyl)proyl chloride (TPC) converts the enantiomers into diastereomers.[1]

- Reaction: (R)-Norfenfluramine + (S)-TPC

(R,S)-Amide.[1][2]

- Result: The resulting diastereomers have distinct physical properties and can be separated on standard achiral C18 columns or analyzed via NMR, where the chemical shifts will now differ.[1]

## Experimental Protocols

### Protocol A: Sample Preparation for NMR

- Objective: Obtain high-resolution

<sup>1</sup>H and

<sup>19</sup>F spectra.

- Safety: Work in a fume hood.

(R)-Norfenfluramine is toxic.[1][2]

- Massing: Weigh 10-15 mg of the hydrochloride salt of (R)-norfenfluramine.
- Free Basing (If required): If the salt does not dissolve or broaden peaks are observed, dissolve in 1 mL

of CDCl<sub>3</sub>, add 1 drop 1M NaOD, and extract with

1 mL

- Solvation: Dissolve the sample in 0.6 mL of CDCl<sub>3</sub> (containing 0.03% TMS).

- Filtration: Pass solution through a glass wool plug into the NMR tube to remove undissolved particulates.
- Acquisition:
  - Run  
  
H (minimum 16 scans).[2]
  - Run  
  
F (minimum 32 scans) – Set spectral window to include -60 to -70 ppm.[1][2]

## Protocol B: Chiral Purity Validation (HPLC)

- Objective: Confirm Enantiomeric Excess (ee%) > 98%.
- Mobile Phase Prep: Mix n-Hexane and Isopropanol (98:2 v/v). Add 0.1% Diethylamine (DEA).[2] Degas by sonication.[1][2]
- Column Setup: Install Chiralcel OD-H (250 x 4.6 mm, 5  $\mu$ m).[1][2] Equilibrate at 1.0 mL/min for 30 mins.
- Detection: Set UV-Vis detector to 264 nm (absorption max for trifluoromethylbenzene moiety).
- Injection: Inject 10  $\mu$ L of sample (1 mg/mL in mobile phase).
- Calculation:

(Note: (R)-enantiomer typically elutes second on OD-H columns, but this must be confirmed with a pure reference standard).

## References

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